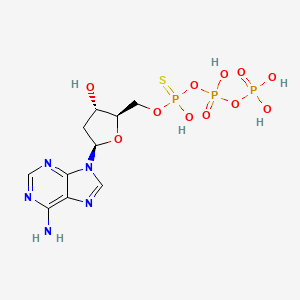
Datpalphas
Overview
Description
DATPALPHAS, also known as 2’-Deoxyadenosine-5’- (α-thio)-triphosphate, Sodium salt, is a modified adenosine nucleotide. It is a synthetic organic compound that is commonly used in various biochemical and molecular biology applications. The compound is characterized by the presence of a sulfur atom replacing one of the oxygen atoms in the triphosphate group, making it a non-hydrolyzable analog of adenosine triphosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DATPALPHAS involves the modification of adenosine nucleotides. The process typically starts with the preparation of 2’-deoxyadenosine, which is then phosphorylated to form the triphosphate. The introduction of the sulfur atom is achieved through a thiophosphorylation reaction, where a thiophosphate group replaces one of the oxygen atoms in the triphosphate. The reaction conditions often involve the use of specific reagents such as thiophosphoryl chloride and appropriate catalysts to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems that precisely control the reaction parameters. The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity of ≥ 95% .
Chemical Reactions Analysis
Types of Reactions
DATPALPHAS undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the thiophosphate group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thiophosphoryl chloride, nucleophiles, and catalysts. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the sulfur atom can be replaced by other functional groups, leading to the formation of various derivatives of the compound.
Scientific Research Applications
DATPALPHAS has a wide range of applications in scientific research, including:
Chemistry: It is used as a non-hydrolyzable analog of adenosine triphosphate in studies involving enzyme kinetics and nucleotide interactions.
Biology: The compound is used in molecular biology techniques such as polymerase chain reaction and DNA sequencing, where it serves as a substrate for DNA polymerases.
Medicine: this compound is used in research related to drug development and the study of nucleotide analogs as potential therapeutic agents.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of DATPALPHAS involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thiophosphate group makes the compound resistant to hydrolysis, allowing it to act as a stable analog of adenosine triphosphate. This property is particularly useful in studies involving enzyme kinetics, where this compound can be used to inhibit or modulate the activity of enzymes that utilize adenosine triphosphate as a substrate .
Comparison with Similar Compounds
DATPALPHAS is unique due to the presence of the sulfur atom in the thiophosphate group, which makes it a non-hydrolyzable analog of adenosine triphosphate. Similar compounds include:
Adenosine Triphosphate (ATP): The natural substrate for many enzymes, but it is hydrolyzable.
2’-Deoxyadenosine Triphosphate (dATP): A deoxynucleotide used in DNA synthesis, but it lacks the sulfur modification.
Adenosine-5’-O-(3-thiotriphosphate) (ATPγS): Another thiophosphate analog, but with a different substitution pattern
This compound stands out due to its stability and resistance to hydrolysis, making it particularly useful in biochemical and molecular biology applications.
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIKNHZOWQALM-DLQJRSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O11P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64145-28-4, 87092-22-6 | |
| Record name | 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Thiodeoxyadenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


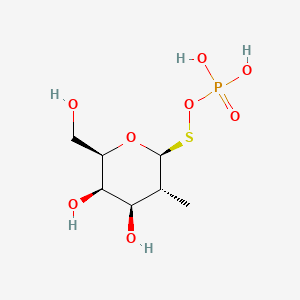


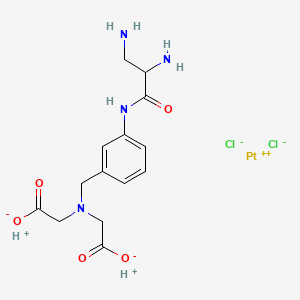
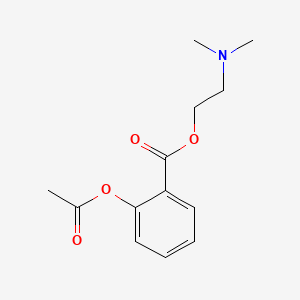
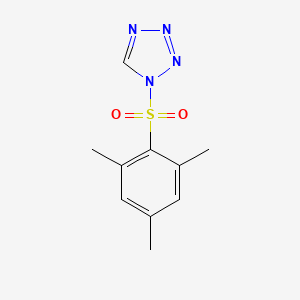
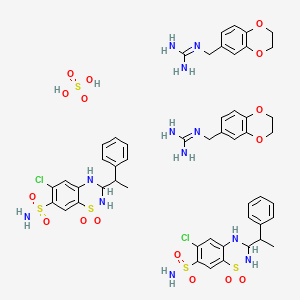
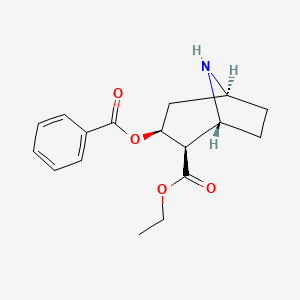
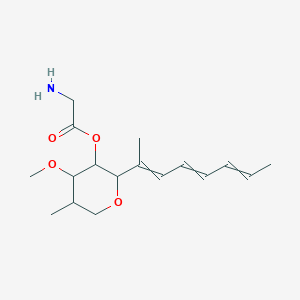




![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
